molecular formula C24H18ClN5O2 B12747396 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((4-methoxyphenyl)methylene)hydrazide CAS No. 109322-01-2

2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((4-methoxyphenyl)methylene)hydrazide

Cat. No.: B12747396
CAS No.: 109322-01-2
M. Wt: 443.9 g/mol
InChI Key: IPBAEWCTTHJAHI-LGJNPRDNSA-N
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Description

2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((4-methoxyphenyl)methylene)hydrazide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((4-methoxyphenyl)methylene)hydrazide typically involves a multi-step process starting from isatin or its derivatives. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((4-methoxyphenyl)methylene)hydrazide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the hydrazide moiety .

Scientific Research Applications

2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((4-methoxyphenyl)methylene)hydrazide has several scientific research applications:

Comparison with Similar Compounds

Properties

CAS No.

109322-01-2

Molecular Formula

C24H18ClN5O2

Molecular Weight

443.9 g/mol

IUPAC Name

2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H18ClN5O2/c1-32-17-9-6-15(7-10-17)13-26-29-22(31)14-30-21-5-3-2-4-18(21)23-24(30)28-19-11-8-16(25)12-20(19)27-23/h2-13H,14H2,1H3,(H,29,31)/b26-13+

InChI Key

IPBAEWCTTHJAHI-LGJNPRDNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42

Origin of Product

United States

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